molecular formula C14H17N5O2S B7100490 N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine

N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B7100490
M. Wt: 319.38 g/mol
InChI Key: RVGOUBKPVIRLDP-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-9-6-13(15-7-11(9)19(20)21)18-5-4-10-12(8-18)22-14(16-10)17(2)3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGOUBKPVIRLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCC3=C(C2)SC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include dimethylamine, nitropyridine derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The dimethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
  • N,N-dimethyl-5-(4-methyl-3-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Uniqueness

N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

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